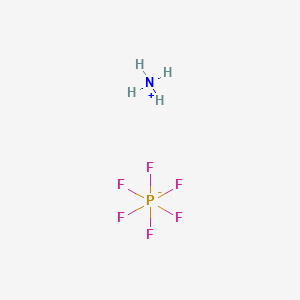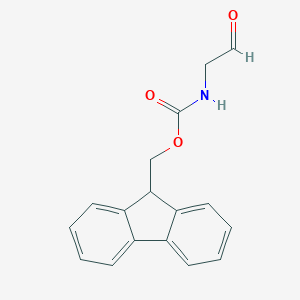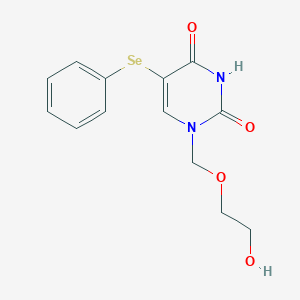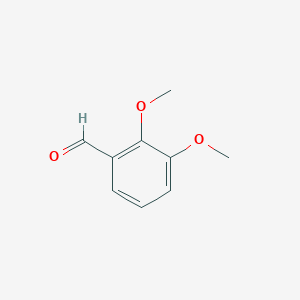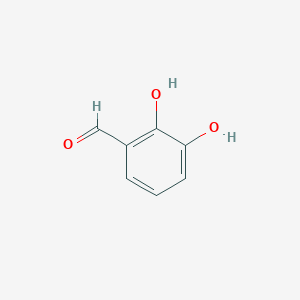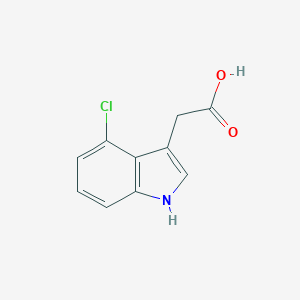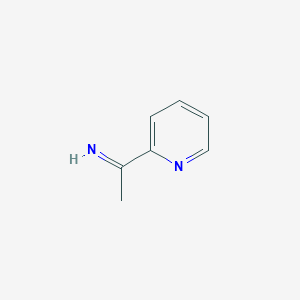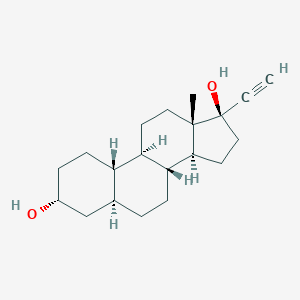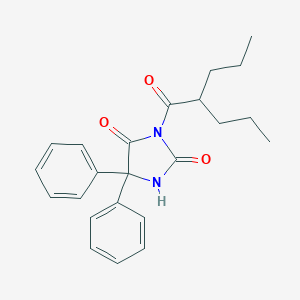
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin, also known as Pentylenetetrazol (PTZ), is a chemical compound that has been extensively studied for its effects on the central nervous system. PTZ is a common convulsant agent used in laboratory experiments to induce seizures in animals. The compound has been used in scientific research to investigate the mechanisms of epilepsy and other neurological disorders.
作用機序
PTZ acts as a GABA-A receptor antagonist, which leads to the disinhibition of neuronal activity. The compound binds to the receptor and prevents the inhibitory effect of GABA, leading to hyperexcitability of neurons. This hyperexcitability can lead to the onset of seizures in animals.
生化学的および生理学的効果
PTZ-induced seizures result in changes in the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound has also been shown to induce oxidative stress and inflammation in the brain. These effects can lead to neuronal damage and contribute to the pathogenesis of neurological disorders.
実験室実験の利点と制限
The advantages of using PTZ in laboratory experiments include its ability to induce seizures that are similar to those observed in human epilepsy. The compound is also relatively inexpensive and easy to synthesize. The limitations of using PTZ include its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
Future research on PTZ could focus on developing new therapeutic agents for the treatment of epilepsy and other neurological disorders. The compound could also be used to investigate the role of oxidative stress and inflammation in the pathogenesis of these diseases. Additionally, PTZ could be used as a tool for studying the effects of various drugs on seizure activity in animals.
Conclusion
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin, or PTZ, is a chemical compound that has been extensively studied for its effects on the central nervous system. The compound is commonly used in laboratory experiments to induce seizures in animals and has been used as a model for investigating the mechanisms of epilepsy and other neurological disorders. PTZ acts as a GABA-A receptor antagonist, leading to hyperexcitability of neurons and the onset of seizures. Future research on PTZ could lead to the development of new therapeutic agents for the treatment of neurological disorders.
合成法
The synthesis of PTZ involves the reaction of hydrazine with pentanone to form a hydrazone intermediate. The resulting compound is then cyclized to form PTZ. The synthesis of PTZ is relatively simple and can be performed on a large scale.
科学的研究の応用
PTZ is commonly used in scientific research to induce seizures in animals. The compound has been used as a model for investigating the mechanisms of epilepsy and other neurological disorders. PTZ-induced seizures are similar to those observed in human epilepsy, making it a useful tool for studying the pathophysiology of the disease.
特性
CAS番号 |
153735-26-3 |
|---|---|
製品名 |
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin |
分子式 |
C23H26N2O3 |
分子量 |
378.5 g/mol |
IUPAC名 |
5,5-diphenyl-3-(2-propylpentanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H26N2O3/c1-3-11-17(12-4-2)20(26)25-21(27)23(24-22(25)28,18-13-7-5-8-14-18)19-15-9-6-10-16-19/h5-10,13-17H,3-4,11-12H2,1-2H3,(H,24,28) |
InChIキー |
HUMCKIRUBBAIHV-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCC(CCC)C(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
153735-26-3 |
同義語 |
3-(2-propylpentanoyl)-5,5-diphenylhydantoin valproyl DPH valproyl phenytoin VPDPH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



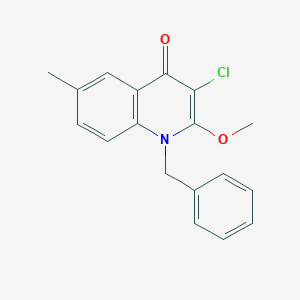
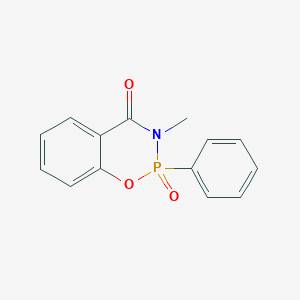
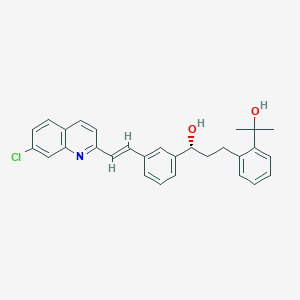
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
